molecular formula C18H17ClN2O3S B3019656 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 956193-62-7

5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B3019656
CAS No.: 956193-62-7
M. Wt: 376.86
InChI Key: PFNXHAPNRYJOQH-UHFFFAOYSA-N
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Description

5-Chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative characterized by a central pyrazole ring substituted with a chlorine atom at position 5, a methyl group at position 1, a phenyl group at position 3, and a sulfonylmethyl group linked to a 2-methoxyphenyl moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonylation and pyrazole ring formation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

5-chloro-4-[(2-methoxyphenyl)sulfonylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-21-18(19)14(17(20-21)13-8-4-3-5-9-13)12-25(22,23)16-11-7-6-10-15(16)24-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNXHAPNRYJOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenylsulfonylmethyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the pyrazole intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl/Sulfanyl Derivatives

  • 5-Chloro-4-{[(2,4-Dichlorophenyl)Sulfanyl]Methyl}-1-Methyl-3-Phenyl-1H-Pyrazole (CAS 318248-41-8) Key Difference: Replaces the 2-methoxyphenyl sulfonyl group with a 2,4-dichlorophenyl sulfanyl (thioether) group. The dichlorophenyl substituent may enhance lipophilicity and influence binding interactions in biological systems . Molecular Formula: C₁₇H₁₃Cl₃N₂S vs. C₁₈H₁₆ClN₂O₃S (target compound).
  • 5-(5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-Yl)-3-(2-Chlorophenyl)-1,2,4-Oxadiazole

    • Key Difference : Substitutes the sulfonylmethyl group with a 1,2,4-oxadiazole ring.
    • Impact : The oxadiazole introduces additional hydrogen-bonding capacity and aromaticity, which may enhance binding to biological targets like enzymes or receptors .

Halogen-Substituted Pyrazole Derivatives

  • 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 4) Key Feature: Chlorophenyl and fluorophenyl substituents. The dihydro-pyrazole and triazole moieties contribute to planar molecular geometry, facilitating intermolecular interactions .
  • 5-Chloro-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole

    • Key Feature : Trifluoromethyl group at position 3.
    • Impact : The electron-withdrawing CF₃ group increases metabolic stability and may enhance binding affinity in drug-receptor interactions .

Crystallographic and Conformational Comparisons

  • Dihedral Angles: In compounds like 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, the pyridyl and pyrazole rings exhibit dihedral angles of ~80°, indicating non-planarity that could reduce stacking interactions in crystals. In contrast, the target compound’s sulfonyl group may enforce greater planarity .
  • Hydrogen Bonding: The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, unlike sulfanyl or oxadiazole derivatives.

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
5-Chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole C₁₈H₁₆ClN₂O₃S 393.85 g/mol 2-Methoxyphenyl sulfonyl Receptor antagonism (inferred)
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole C₁₇H₁₃Cl₃N₂S 395.72 g/mol 2,4-Dichlorophenyl sulfanyl Not reported
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C₁₈H₁₂Cl₂N₄O 379.22 g/mol 1,2,4-Oxadiazole Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₁₈ClF₂N₇S 558.00 g/mol Chlorophenyl, fluorophenyl, triazole Antimicrobial agents

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods for analogous sulfonylated pyrazoles, such as nucleophilic substitution or Suzuki coupling, as seen in related triazole-pyrazole hybrids .
  • Therapeutic Potential: While direct data are lacking, the sulfonyl group’s electron-withdrawing nature and planar geometry (similar to Compound 4 in ) suggest possible antimicrobial or receptor-binding activity.
  • Crystallography : The sulfonyl group’s role in hydrogen bonding (vs. sulfanyl or oxadiazole) could be leveraged in crystal engineering or drug design to optimize solubility and stability .

Biological Activity

5-Chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a chloro group and a methoxyphenylsulfonylmethyl group. This compound has garnered attention due to its potential biological activities, including antibacterial and enzyme inhibitory effects.

  • Molecular Formula : C18H17ClN2O3S
  • Molar Mass : 376.85718 g/mol
  • CAS Number : Not specified in the results but can be referenced in chemical databases.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound demonstrated moderate to strong activity against several bacterial strains, notably Salmonella typhi and Bacillus subtilis. The effectiveness of this compound in comparison to standard antibiotics highlights its potential as an alternative therapeutic agent.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that it exhibits significant inhibitory activity against urease, which is crucial for treating conditions related to urea metabolism. The IC50 values for various derivatives were notably lower than those of standard inhibitors, suggesting a promising application in enzyme inhibition therapies.

CompoundIC50 (µM)Target Enzyme
This compound2.14 ± 0.003Urease
Reference Standard (Thiourea)21.25 ± 0.15Urease

The mechanism by which this compound exerts its biological effects involves binding to specific active sites on target enzymes or receptors. This binding may inhibit enzymatic activity by preventing substrate interaction, thereby altering metabolic pathways critical for bacterial survival and proliferation.

Case Studies

In a comparative study of various pyrazole derivatives, compounds similar to this compound were synthesized and evaluated for their pharmacological potential. The findings revealed that modifications in the substituents significantly influenced both antibacterial and enzyme inhibitory activities.

Study Highlights:

  • Synthesis and Evaluation : Compounds were synthesized using multi-step reactions involving hydrazine and sulfonyl chlorides.
  • Biological Testing : Comprehensive testing against multiple bacterial strains and enzyme assays demonstrated the broad-spectrum activity of these compounds.
  • Docking Studies : Molecular docking simulations provided insights into the binding interactions at the molecular level, further elucidating the compound's mechanism of action.

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